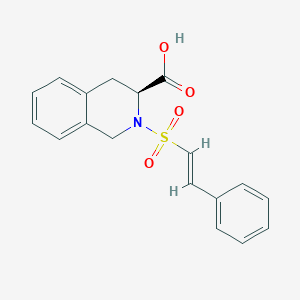

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C18H17NO4S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(3S)-2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+/t17-/m0/s1 |

InChI Key |

MRCGREOYPXYTQL-DVQDXYAYSA-N |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves:

- Construction of the tetrahydroisoquinoline core with stereochemical control at the 3-position (S-configuration).

- Introduction of the carboxylic acid functionality at the 3-position.

- Installation of the 2-(2-phenylethenesulfonyl) substituent on the nitrogen or carbon adjacent to the isoquinoline ring.

- Multi-step reactions including cyclization, lithiation, substitution, and sulfonylation.

- Use of protecting groups such as N-Boc (tert-butoxycarbonyl) to facilitate selective reactions.

Key Preparation Methods and Reaction Steps

Construction of the Tetrahydroisoquinoline-3-carboxylic Acid Core

Pictet-Spengler Reaction and Its Improvements:

The classical Pictet-Spengler cyclocondensation between β-phenylethylamine derivatives and aldehydes forms the tetrahydroisoquinoline skeleton. However, this method often suffers from partial racemization and formation of toxic by-products. Modern improvements involve milder conditions and alternative cyclization strategies to enhance enantiomeric purity and yield.Dihalo-o-xylylene Cyclization:

A patented process describes the use of dihalo-o-xylylenes to form racemic and optically active 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids with better control over stereochemistry and fewer toxic by-products. The process involves stirring at room temperature, pH adjustments, and careful purification steps.N-Boc Protection and Lithiation:

Protection of the nitrogen with Boc allows selective lithiation at the 3-position, enabling subsequent substitution reactions. Lithiation of N-Boc-3-phenyltetrahydroisoquinoline is a key step to introduce various substituents, including the phenylethenesulfonyl group.

Carboxylation and Final Functional Group Adjustments

Carboxylic Acid Formation:

The carboxylic acid at the 3-position is introduced either by oxidation of an aldehyde intermediate or by hydrolysis of ester precursors. Acidic or basic hydrolysis conditions are optimized to avoid racemization and degradation.Esterification and Hydrolysis:

Ester intermediates are often employed to facilitate purification and handling. Final hydrolysis to the free acid is performed under acid or base catalysis, with care to maintain stereochemical integrity.

Representative Multi-Step Preparation Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization (Pictet-Spengler or dihalo-o-xylylene) | β-Phenylethylamine derivative + aldehyde or dihalo-o-xylylene, acid catalyst, room temp | Formation of tetrahydroisoquinoline core with carboxylate precursor |

| 2 | N-Boc Protection | Boc anhydride, base (e.g., triethylamine) | Protection of nitrogen to allow selective lithiation |

| 3 | Lithiation | 2,2,6,6-Tetramethylpiperidinylmagnesium chloride (TMPMgCl), low temperature (-78°C) | Lithiation at 3-position for substitution |

| 4 | Sulfonylation | Phenylethenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., THF) | Introduction of 2-(2-phenylethenesulfonyl) substituent with E-configuration |

| 5 | Deprotection and Hydrolysis | Acidic or basic conditions, reflux | Removal of Boc group and hydrolysis to carboxylic acid |

| 6 | Purification | Chromatography (silica gel), recrystallization | Isolation of pure this compound |

Analytical and Monitoring Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Used extensively to confirm the structure, stereochemistry, and purity of intermediates and final product.High-Performance Liquid Chromatography (HPLC):

Employed to monitor reaction progress and assess enantiomeric excess and purity.Mass Spectrometry (MS):

Confirms molecular weight and structural integrity.Thin Layer Chromatography (TLC):

Used for rapid monitoring of reaction completion.

Research Discoveries and Innovations

Enyne Metathesis and [2 + 2 + 2] Cycloaddition:

Recent synthetic advances include the use of enyne metathesis and [2 + 2 + 2] cycloaddition reactions to generate complex tetrahydroisoquinoline derivatives, which can be adapted for the preparation of the target compound or its analogs, improving efficiency and diversity of derivatives.Asymmetric Synthesis Approaches:

Use of chiral auxiliaries and catalysts to achieve the (3S)-configuration with high enantiomeric purity, avoiding racemization issues common in older methods.Green Chemistry Improvements:

Efforts to reduce toxic by-products and improve reaction conditions, such as avoiding concentrated hydrochloric acid and formaldehyde in cyclization steps, have been patented and reported.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Advantages | Limitations/Notes |

|---|---|---|---|

| Core Cyclization | Pictet-Spengler, dihalo-o-xylylene cyclization | Established, stereochemical control possible | Partial racemization risk in classical methods |

| Nitrogen Protection | N-Boc protection | Enables selective lithiation and substitution | Requires deprotection step |

| Lithiation and Substitution | TMPMgCl lithiation | High regioselectivity and functional group tolerance | Requires low temperature and inert atmosphere |

| Sulfonylation | Reaction with phenylethenesulfonyl chloride | Introduces sulfonyl group with E-configuration | Sensitive to moisture, requires base |

| Final Hydrolysis | Acidic or basic hydrolysis | Converts esters to carboxylic acid | Potential for racemization if not controlled |

| Purification | Silica gel chromatography, recrystallization | High purity product | Time-consuming, solvent-intensive |

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with receptors in the nervous system, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

(S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is a phenylalanine (Phe) analogue with a rigid bicyclic structure. Unlike the target compound, Tic lacks the phenylethenesulfonyl group, but its carboxylic acid at position 3 and (S)-configuration make it a key scaffold for peptide engineering and organocatalysis. Tic derivatives are used to stabilize peptide tertiary structures and mimic proline-like rigidity in organocatalytic aldol reactions .

1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid

This compound differs in ring structure (quinoline vs. isoquinoline) and substituent position (carboxylic acid at position 2). It is a pipecolic acid analogue, offering distinct conformational constraints. The altered ring fusion and substituent placement reduce steric hindrance compared to Tic derivatives, impacting its utility in catalysis and drug design .

Pharmacologically Active Derivatives

KY-021: PPAR Gamma Agonist

KY-021 ((S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-Tic) demonstrates potent PPARγ agonism (EC50 = 11.8 nM) with antihyperglycemic and hypotriglyceridemic effects. Unlike the target compound, KY-021 features a benzyl group at position 2 and an ethoxy-linked oxazole at position 7, highlighting how substituent diversity on the Tic scaffold tailors receptor specificity .

CDTic: Kappa Opioid Receptor Antagonist

CDTic ((3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-Tic) incorporates a carboxamide group at position 3 and a cyclohexylmethyl substituent. The (3R)-configuration and hydroxyl group at position 7 confer selectivity for kappa opioid receptors, contrasting with the (3S)-carboxylic acid and sulfonyl group in the target compound .

Quinapril (Accuretic®)

Quinapril, a hybrid Tic derivative, includes an ethoxycarbonyl group and phenylpropyl side chain. It acts as an ACE inhibitor, demonstrating the scaffold’s adaptability for cardiovascular applications. The absence of a sulfonyl group and presence of a prodrug moiety underscore functional versatility .

Organocatalytic Derivatives

N-Functionalized Tic Amides/Thioamides

These derivatives, such as (S)-Tic amides, serve as organocatalysts in aldol reactions, leveraging the rigid scaffold to enforce stereoselectivity.

Comparative Analysis Table

Key Research Findings and Implications

- Structural Rigidity : The Tic scaffold’s rigidity is critical for enforcing stereochemistry in catalysis and receptor binding. The phenylethenesulfonyl group in the target compound adds steric bulk and electron-withdrawing effects, which may improve stability or alter interaction kinetics compared to simpler substituents .

- Substituent-Driven Selectivity : Position 2 and 7 modifications (e.g., sulfonyl vs. benzyl/ethoxy groups) dramatically influence biological activity. For instance, KY-021’s PPARγ activity relies on its oxazole-ethoxy chain, while the target compound’s sulfonyl group may favor distinct targets .

- Therapeutic Potential: The versatility of the Tic scaffold is evident in its applications across diabetes, hypertension, and analgesia. The target compound’s unique substituents position it as a candidate for novel catalytic or therapeutic roles requiring enhanced electronic modulation .

Biological Activity

(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, which is known for its diverse pharmacological properties. The specific structure includes a sulfonyl group attached to a phenyl moiety, which may enhance its interaction with biological targets.

Molecular Formula: C₁₅H₁₅NO₃S

Molecular Weight: 285.35 g/mol

Research indicates that compounds within the tetrahydroisoquinoline class can interact with various biological pathways. The this compound has shown potential as an inhibitor of Bcl-2 family proteins. These proteins are crucial in regulating apoptosis (programmed cell death), and their inhibition can lead to increased cancer cell apoptosis.

Binding Affinity

Studies have demonstrated that this compound exhibits a binding affinity to Bcl-2 proteins with an inhibition constant () of approximately 5.2 µM. This suggests that it can effectively disrupt the anti-apoptotic functions of these proteins, promoting cell death in cancer cells .

Anticancer Activity

- Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in Jurkat T cells. The mechanism involves activation of caspase-3 in a dose-dependent manner .

- Anti-Proliferative Effects : MTT assays indicated that this compound possesses anti-proliferative activity against various cancer cell lines. The results suggest that it may serve as a potential therapeutic agent for treating cancers resistant to conventional therapies .

Other Biological Activities

Research has also explored the role of tetrahydroisoquinoline derivatives in neurological applications. Some studies suggest potential benefits in neuroprotection and cognitive enhancement due to their ability to modulate neurotransmitter systems .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Apoptosis Induction | Caspase-3 activation | |

| Anti-Proliferative Activity | Inhibition of cancer cell growth | |

| Binding Affinity |

Case Studies

- Case Study on Cancer Cells : A study involving Jurkat cells showed that treatment with this compound resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased annexin V positivity indicative of early apoptosis.

- Neuroprotective Effects : Another investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives highlighted their potential in mitigating neurodegenerative processes by influencing dopaminergic signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3S)-2-(2-phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how are intermediates optimized for yield and purity?

- Methodology: Multi-step organic synthesis typically involves:

- Step 1: Construction of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, with stereochemical control ensured using chiral auxiliaries or catalysts .

- Step 2: Introduction of the phenylethenesulfonyl group via sulfonylation under anhydrous conditions (e.g., using sulfonyl chlorides and base catalysis).

- Step 3: Carboxylic acid functionalization via hydrolysis of ester precursors.

- Optimization: Reaction parameters (temperature, solvent polarity) and purification techniques (HPLC, recrystallization) are critical for minimizing racemization and byproducts .

Q. How is the compound characterized to confirm its stereochemical and structural integrity?

- Analytical Techniques:

- Chiral HPLC with columns like Chiralpak® AD-H or OD-H to resolve enantiomers and confirm the (3S) configuration .

- NMR Spectroscopy: ¹H/¹³C NMR for backbone assignment, with NOESY/ROESY to validate spatial arrangement of substituents .

- Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula .

- X-ray Crystallography: Used when crystalline derivatives are available to unambiguously assign stereochemistry .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Case Example: Discrepancies in enzyme inhibition assays may arise from:

- Assay Conditions: Buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonyl group reactivity .

- Orthogonal Validation: Cross-validate using SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., luciferase reporters) to confirm target engagement .

- Metabolite Interference: LC-MS/MS analysis of incubation media to rule out compound degradation .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and what methods validate these effects?

- Mechanistic Insight: The (3S) configuration dictates spatial alignment with target binding pockets (e.g., proteases or GPCRs).

- Validation Methods:

- Enantiomer Comparison: Synthesize and test (3R)-enantiomers to isolate stereochemical effects on activity .

- Molecular Docking: MD simulations (e.g., AutoDock Vina) to model binding poses and hydrogen-bonding interactions .

- Mutagenesis Studies: Modify key residues in the target protein to assess steric/electronic complementarity .

Q. What strategies are employed to assess the compound’s stability under physiological conditions?

- Stability Protocols:

- pH-Dependent Degradation: Incubate in buffers mimicking lysosomal (pH 4.5) and plasma (pH 7.4) environments, followed by LC-MS to track decomposition .

- Oxidative Stress Testing: Exposure to H₂O₂ or liver microsomes to evaluate sulfonyl group stability .

- Thermal Analysis: DSC (differential scanning calorimetry) to determine melting points and polymorphic transitions .

Q. How are impurities or diastereomers identified and quantified during synthesis?

- Analytical Workflow:

- HPLC-MS/MS: Detect trace impurities (<0.1%) using gradient elution and ion-trap detectors .

- Chiral Derivatization: Use Marfey’s reagent or Mosher’s acid to resolve diastereomers for quantification .

- Pharmacopeial Standards: Cross-reference with EP/USP monographs for allowable impurity thresholds .

Methodological Tables

Table 1: Key Analytical Parameters for Chiral Purity Assessment

| Parameter | Conditions | Reference |

|---|---|---|

| Column | Chiralpak® AD-H, 250 × 4.6 mm | |

| Mobile Phase | Hexane:IPA (80:20) + 0.1% TFA | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 254 nm |

Table 2: Stability Profile Under Simulated Physiological Conditions

| Condition | Half-Life (h) | Major Degradants | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 48.2 | Sulfonic acid derivative | |

| pH 4.5, 37°C | 12.7 | Desulfonylated analog | |

| Liver Microsomes | 6.5 | Oxidized metabolite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.